![molecular formula C22H13N3O4S B12631956 1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinylidene moiety and a furanyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate isoindole derivative with a thiazolidinylidene precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and proteins.
Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinylidene moiety is known to interact with active sites of enzymes, potentially inhibiting their activity. The furanyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
When compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]- stands out due to its unique combination of functional groups. Similar compounds include:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds also exhibit significant biological activity but differ in their halogenation patterns.
Imidazole derivatives: While structurally different, imidazole derivatives share some similar biological activities and are used in various therapeutic applications.
This compound’s distinct structure and reactivity make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C22H13N3O4S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-[5-[(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H13N3O4S/c23-22-25(13-4-2-1-3-5-13)21(28)18(30-22)11-14-7-9-17(29-14)12-6-8-15-16(10-12)20(27)24-19(15)26/h1-11,23H,(H,24,26,27) |
InChI Key |
AFOIPJXKDQSGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)
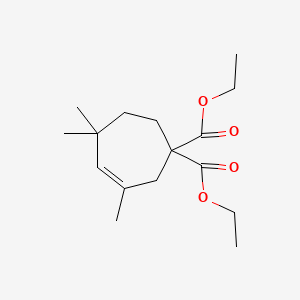
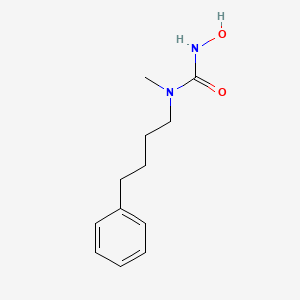
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)
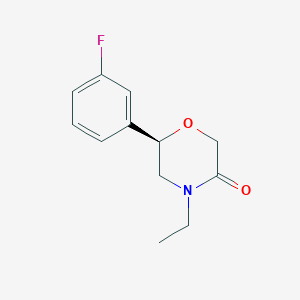
![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)
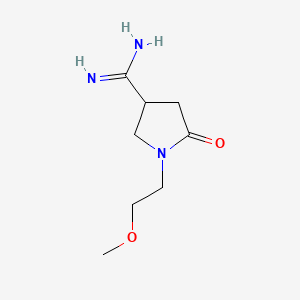
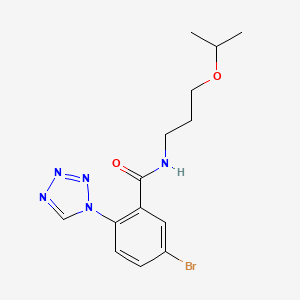
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)
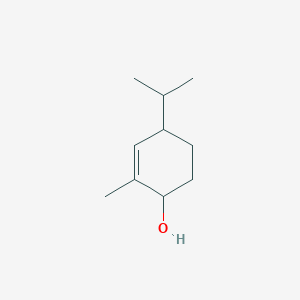
![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)
![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
